REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(Cl)Cl.[CH3:14][OH:15]>[Ti](Cl)(Cl)(Cl)Cl.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:14](=[O:15])[CH2:5][C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
1-phenylacetyl-1H-1,2,3-benzotriazole
|
Quantity
|
193.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2120 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
179 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 21 hours and in an ice water bath for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals were obtained by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C(CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |